molecular formula C12H10ClNO2 B1592552 Ethyl 6-chloroquinoline-3-carboxylate CAS No. 375854-57-2

Ethyl 6-chloroquinoline-3-carboxylate

Cat. No. B1592552
M. Wt: 235.66 g/mol
InChI Key: AQFMAWLPWUGVKP-UHFFFAOYSA-N
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Description

Ethyl 6-chloroquinoline-3-carboxylate is a compound with the molecular weight of 235.67 . It is a pale-yellow to yellow-brown solid and is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of ethyl-2-chloroquinoline-3-carboxylates involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .


Molecular Structure Analysis

The InChI code for Ethyl 6-chloroquinoline-3-carboxylate is 1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is involved in the Friedlander synthesis, which is a base-catalyzed reaction involving o-aminobenzophenones and diethylmalonate . The reaction with POCl3 yields 2-chloroquinoline-3-carboxylates .


Physical And Chemical Properties Analysis

Ethyl 6-chloroquinoline-3-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 235.67 . The compound is stored at room temperature .

Scientific Research Applications

Antibacterial Potential

Ethyl 6-chloroquinoline-3-carboxylate and its derivatives have been explored for their potential antibacterial properties. Research has demonstrated moderate antibacterial activity against various strains, including Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012). Another study reported the synthesis of ethyl 2-chloroquinolin-4-pyrimidine carboxylate derivatives, also noting moderate activity against Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Chemical Synthesis and Catalysis

Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using microwave-assistance and aluminium metal as a catalyst, achieving a high product yield of 94.2% (Song Bao-an, 2012). Such methods highlight the versatility and efficiency of synthesizing quinoline derivatives.

Structure-Activity Relationships in Drug Development

A study explored the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, uncovering significant activities against various bacteria (Koga et al., 1980). This research is crucial in the context of drug development, particularly for designing new antibacterial agents.

Novel Compound Synthesis

Researchers have synthesized various derivatives of ethyl 6-chloroquinoline-3-carboxylate, exploring their chemical behavior and potential applications. For instance, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate as an intermediate in antibacterial fluoroquinolones highlights the role of these compounds in pharmaceutical research (Rádl, 1994).

Antioxidant Properties

A study on 7-chloroquinoline-1,2,3-triazoyl carboxylates revealed that these compounds possess notable antioxidant properties, reducing lipid peroxidation levels and showing nitric oxide scavenging activity (Saraiva et al., 2015). This opens up potential avenues for the use of quinoline derivatives in treating oxidative stress-related conditions.

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .

Future Directions

Quinoline derivatives, including Ethyl 6-chloroquinoline-3-carboxylate, are interesting targets for organic chemists due to their wide range of biological and pharmacological properties . The search continues to find better and improved methodologies for the preparation of these important quinolines .

properties

IUPAC Name

ethyl 6-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFMAWLPWUGVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624067
Record name Ethyl 6-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloroquinoline-3-carboxylate

CAS RN

375854-57-2
Record name Ethyl 6-chloro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375854-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4,6-Dichloroquinoline-3-carboxylate [prepared as described in C. C. Price and R. M. Roberts J. Amer. Chem. Soc. 68, 1204 (1964); C. J. Ohnmacht, Jr. J. Med. Chem. 14, 17 (1971)](2.0 g, 7.4 mmol) was added portionwise to a solution of sodium borohydride (1.2 g, 31 mmol) in 15 ml of methoxyethanol at about 0° C. The reaction mixture was warmed to room temperature over 3 hours then diluted with ethyl acetate. After standard aqueous workup (dil HCl; saturated NaHCO3) the organic layer was dried (NaSO4) and concentrated to a residue. The residue was exposed to air oxidation (about 14 days) and extracted repeatedly with boiling heptane. The heptane was removed in vacuo to yield ethyl 6-chloroquinoline-3-carboxylate as a beige solid. 1H NMR [(CDCl3), 300 MHz]: δ 9.38 (bs, 1H), 8.68 (s, 1H), 8.05 (d, 1H), 7.83 (s, 2H), 7.69 (d, 1H), 4.40 (q, 2H), 1.39 (t, 3H). MS(EI): 236(M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Ametsetor, K Fobi, RA Bunce - Molecules, 2023 - mdpi.com
A series of new Morita–Baylis–Hillman acetates were prepared and reacted with methanesulfonamide (K 2 CO 3 , DMF, 23 C) to produce tertiary dihydroquinoline sulfonamides in …
Number of citations: 1 www.mdpi.com

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